molecular formula C19H15N3 B2760861 1-Benzhydrylbenzotriazole CAS No. 73006-65-2

1-Benzhydrylbenzotriazole

Cat. No.: B2760861
CAS No.: 73006-65-2
M. Wt: 285.35
InChI Key: CQWFLEXUDOXGEJ-UHFFFAOYSA-N
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Description

1-Benzhydrylbenzotriazole is a chemical compound built on the 1H-benzotriazole scaffold, a privileged structure in medicinal chemistry and organic synthesis known for its versatile applications in research . The benzhydryl (diphenylmethyl) group is a significant structural modification that may enhance the molecule's lipophilicity and steric bulk, potentially influencing its binding affinity and reactivity in various systems. Benzotriazole derivatives are extensively utilized as synthetic auxiliaries or catalysts in organic chemistry due to their excellent leaving group ability and capacity to stabilize anions . They can act as effective ligands for metal ions, forming complexes with species such as zinc and copper, which is the basis for their well-documented role as corrosion inhibitors for copper and its alloys . In biomedical research, the benzotriazole core is recognized as a valuable pharmacophore, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitubulin properties . This makes the core structure a key building block in the design and development of new active molecules. The specific research value and mechanism of action of this compound will be dependent on the application and biological or chemical system under investigation. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydrylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)20-21-22/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWFLEXUDOXGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzhydrylbenzotriazole and Its Analogues

Classical Synthetic Approaches to Benzotriazole (B28993) Systems

Traditional methods for the synthesis of benzotriazoles have been well-established for many years and provide reliable routes to the core heterocyclic structure. These approaches typically involve the formation of the triazole ring through condensation and cyclization reactions, followed by or incorporating N-substitution.

Condensation Reactions in Benzotriazole Core Formation

The formation of the benzotriazole core often begins with ortho-substituted benzene (B151609) derivatives. A primary classical method involves the diazotization of o-phenylenediamines. In this reaction, an o-phenylenediamine is treated with a source of nitrous acid, such as sodium nitrite in an acidic medium, to form a diazonium salt intermediate. This intermediate then undergoes spontaneous intramolecular cyclization to yield the benzotriazole ring system. This method is versatile and allows for the synthesis of benzotriazoles with various substituents on the benzene ring, depending on the starting o-phenylenediamine.

Another condensation approach involves the reaction of o-phenylenediamines with sources of a one-carbon unit that can facilitate the formation of the N-N-N linkage. While less common for the parent benzotriazole, variations of this strategy are important in heterocyclic synthesis.

Alkylation and Arylation Strategies for N-Substitution

Once the benzotriazole core is formed, the introduction of a benzhydryl group or other substituents on the nitrogen atoms is typically achieved through N-alkylation or N-arylation reactions. The alkylation of benzotriazole with an appropriate alkylating agent is a common method for the synthesis of N-substituted derivatives.

For the synthesis of 1-benzhydrylbenzotriazole, this would involve the reaction of benzotriazole with a benzhydryl halide, such as benzhydryl bromide or chloride. This reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, forming the benzotriazolide anion, which then acts as a nucleophile. Common bases used for this purpose include sodium hydroxide, potassium carbonate, or organic amines. The choice of solvent can influence the regioselectivity of the alkylation, as benzotriazole has two potential sites for substitution (N1 and N2). Generally, N1-substitution is the major product.

The regioselectivity of N-alkylation of benzotriazoles can be influenced by various factors, including the nature of the alkylating agent, the solvent, and the counter-ion of the base used. While a mixture of N1 and N2 isomers can be formed, the N1-substituted product is often the thermodynamically more stable and predominant isomer.

Alkylating AgentBaseSolventTypical Outcome
Benzhydryl BromidePotassium CarbonateAcetonitrilePredominantly this compound
Benzhydryl ChlorideSodium HydroxideDimethylformamideMixture of N1 and N2 isomers
DiphenyldiazomethaneLewis Acid (e.g., B(C6F5)3)DichloromethaneSite-selective N1-alkylation d-nb.info

Cyclization Pathways Leading to Substituted Benzotriazole Cores

Alternative to the diazotization of o-phenylenediamines, other cyclization pathways can lead to the formation of the substituted benzotriazole core. One such method is the [3+2] cycloaddition reaction between benzynes and azides. rsc.orglibretexts.org In this approach, a benzyne intermediate, generated in situ, reacts with an azide to form the benzotriazole ring. This method is advantageous as it allows for the introduction of a wide variety of substituents on both the benzene ring and the triazole nitrogen, depending on the precursors used. For instance, reacting a substituted benzyne with a specific azide can directly lead to a functionalized benzotriazole derivative.

Another intramolecular cyclization approach involves the reaction of N-alkyl-o-phenylenediamines. This method avoids the use of potentially hazardous low molecular weight azides and can produce N1-alkyl benzotriazoles in high yields under mild conditions. bohrium.com The process involves the intramolecular cyclization of different N-alkyl o-phenylenediamines, which can be catalyzed by reagents such as sodium acetate. bohrium.com

Modern Synthetic Strategies for this compound Functionalization

Modern synthetic chemistry offers a powerful toolkit for the functionalization of heterocyclic compounds, including this compound. Transition metal-catalyzed cross-coupling reactions are at the forefront of these strategies, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. These reactions allow for the precise introduction of various functional groups onto aromatic and heteroaromatic rings. For a pre-formed this compound that has a suitable handle (e.g., a halogen atom) on the benzene ring, these methods can be used for further derivatization.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide (or triflate) and an organoboron compound, catalyzed by a palladium complex. wikipedia.org A halogenated derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups onto the benzotriazole core. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. youtube.com This reaction could be employed to introduce alkenyl substituents onto the benzene ring of this compound. Intramolecular Heck reactions are also a powerful tool for the construction of fused ring systems. libretexts.orgwikipedia.org

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org This method would allow for the introduction of alkynyl moieties onto the benzotriazole scaffold of this compound, providing a gateway to further transformations.

These palladium-catalyzed reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The choice of ligands for the palladium catalyst is crucial for the success of these reactions, influencing their efficiency, selectivity, and substrate scope.

Below is a table summarizing the general applicability of these cross-coupling reactions for the functionalization of a hypothetical halo-substituted this compound:

Coupling ReactionReactantsCatalyst SystemProduct
Suzuki Halo-1-benzhydrylbenzotriazole + R-B(OH)2Pd(0) catalyst, BaseR-1-benzhydrylbenzotriazole
Heck Halo-1-benzhydrylbenzotriazole + AlkenePd(0) catalyst, BaseAlkenyl-1-benzhydrylbenzotriazole
Sonogashira Halo-1-benzhydrylbenzotriazole + Terminal AlkynePd(0) catalyst, Cu(I) cocatalyst, BaseAlkynyl-1-benzhydrylbenzotriazole
Other Metal-Mediated Transformations

While copper-catalyzed reactions are prominent, other metals also play a crucial role in the N-alkylation of benzotriazole to form compounds like this compound. These transformations often involve the reaction of a benzotriazole salt with a benzhydryl halide or a related electrophile. The choice of metal can influence reaction conditions, yields, and regioselectivity between the N1 and N2 positions of the benzotriazole ring.

Palladium-catalyzed reactions, for example, have been explored for the N-arylation and N-alkylation of azoles. Although less common than copper for simple alkylations, palladium catalysis offers unique reactivity, particularly in cross-coupling reactions. For the synthesis of this compound, a hypothetical palladium-catalyzed cross-coupling could involve the reaction of benzotriazole with benzhydryl bromide.

Iron, being an abundant and less toxic metal, is an attractive catalyst for such transformations. Iron salts like FeCl₃ can act as Lewis acids to catalyze the 1,3-dipolar cycloaddition reactions that form the triazole ring itself, which can then be subsequently alkylated. nih.gov

Table 1: Comparison of Metal Catalysts in N-Alkylation of Azoles

Metal Catalyst Typical Reaction Conditions Advantages Potential Challenges
Copper (Cu) Moderate temperatures, various ligands (e.g., phenanthroline) High efficiency, cost-effective, well-established Ligand cost, potential toxicity
Palladium (Pd) Higher temperatures, phosphine ligands Broad substrate scope, high functional group tolerance Catalyst cost, ligand sensitivity
Iron (Fe) Lewis acidic conditions, often solvent-free Low cost, low toxicity, environmentally benign Lower catalytic activity for some substrates

Photoredox Catalysis in Benzotriazole Synthesis and Modification

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis. This methodology utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates under mild conditions.

For benzotriazole scaffolds, photoredox catalysis can be applied in several ways. One approach involves the photocatalytic C-H amination of arenes with benzotriazole, where an excited photocatalyst oxidizes the arene to a radical cation, which is then trapped by the benzotriazole nucleophile. Another strategy involves the generation of radicals from benzotriazole itself. Irradiation of benzotriazoles can lead to the extrusion of molecular nitrogen (N₂), forming a reactive 1,3-diradical intermediate. nih.govsemanticscholar.org This diradical can then undergo various transformations, including intermolecular cycloadditions. nih.govsemanticscholar.org

A visible-light-driven process for the denitrogenative/radical 1,3-shift of benzotriazole has been reported to generate an aromatic amine radical, which can then be used to construct more complex molecules. rsc.org While not a direct synthesis of this compound, this illustrates the potential of photoredox catalysis to activate the benzotriazole core for subsequent functionalization. A plausible, though currently hypothetical, route to a benzhydryl-substituted derivative could involve the photochemical generation of a benzotriazole radical which is then trapped by a suitable benzhydryl-containing species.

Radical Chemistry Approaches for Benzotriazole Scaffolds

Radical chemistry offers unique pathways for the functionalization of heterocyclic compounds, including benzotriazoles. The benzotriazole moiety can act as a precursor to radicals. nih.gov As mentioned previously, the photolysis of benzotriazoles is a well-established method for generating 1,3-diradical intermediates via nitrogen extrusion. nih.govsemanticscholar.org

These highly reactive diradicals can be trapped intermolecularly. For instance, the photochemically generated diradical from 1H-benzotriazole has been shown to react with alkenes and alkynes, leading to the formation of indole and dihydropyrrolo[3,4-b]indole derivatives. nih.gov This intermolecular trapping strategy provides a foundation for designing a synthesis of this compound analogues. For example, reacting the photochemically generated benzotriazole-derived diradical with a benzhydryl-containing radical scavenger or a suitable trapping agent could potentially lead to the desired product.

Benzotriazole can also be employed as a radical leaving group. Its ability to stabilize adjacent radicals and then detach makes it a useful auxiliary in radical-mediated C-C bond-forming reactions.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods for benzotriazole derivatives. nih.gov These principles focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Key green approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the N-alkylation of benzotriazole compared to conventional heating.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often leading to higher yields and shorter reaction times under milder conditions. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent (or using water or green solvents like glycerol) reduces volatile organic compound (VOC) emissions and simplifies product purification. The synthesis of N-acylbenzotriazoles has been successfully achieved under solvent-free conditions. nih.gov

Use of Reusable Catalysts: Employing solid-supported or heterogeneous catalysts, such as clay catalysts, facilitates easy separation and recycling of the catalyst, aligning with green chemistry principles. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Benzotriazole Derivatives

Method Energy Source Solvent Typical Reaction Time Key Advantages
Conventional Heating Thermal (Oil Bath) Organic (e.g., Toluene, DMF) Several hours to days Well-established, predictable
Microwave Irradiation Microwave Solvent-free or high-boiling polar solvents Minutes to hours Rapid heating, improved yields, high efficiency
Ultrasound Acoustic Cavitation Various Hours Milder conditions, improved mass transfer

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

Achieving selectivity is a paramount challenge in the synthesis of substituted benzotriazoles. The benzotriazole anion has two nucleophilic nitrogen atoms (N1 and N2), and alkylation reactions can lead to a mixture of 1-substituted and 2-substituted isomers.

Regioselectivity: The ratio of N1 to N2 alkylation is influenced by several factors:

Solvent: Polar aprotic solvents like DMF tend to favor N1 substitution, while polar protic solvents can favor N2 substitution.

Counter-ion: The nature of the cation in the benzotriazole salt (e.g., Na⁺, K⁺) can affect the nucleophilicity of the nitrogen atoms.

Steric Hindrance: Bulky electrophiles, such as the benzhydryl group, generally favor substitution at the less sterically hindered N1 position. This steric factor is a key advantage in the regioselective synthesis of this compound.

Catalyst System: The choice of catalyst and ligands in metal-mediated reactions can strongly direct the reaction to a specific nitrogen. For example, Cu(I)-catalyzed azide-alkyne cycloadditions are known for their high regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. researchgate.net Similar principles can be applied to control substitution on the benzotriazole ring.

Chemo- and Stereoselectivity: For analogues of this compound that contain other functional groups or stereocenters, chemo- and stereoselectivity become critical. For instance, in a molecule with multiple nucleophilic sites, reaction conditions must be tuned to ensure the benzhydryl group reacts selectively with the benzotriazole nitrogen. If the benzhydryl group itself is chiral, stereoselective synthesis would require the use of chiral catalysts or auxiliaries to control the stereochemical outcome. Methodologies developed for the regioselective synthesis of polysubstituted pyrazoles and isoxazoles using benzotriazole as a leaving group highlight the intricate control that can be achieved in complex heterocyclic synthesis. figshare.com

Multi-Component Reactions and One-Pot Syntheses of Benzotriazole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net Similarly, one-pot syntheses, which involve sequential reactions in a single flask without isolating intermediates, offer significant advantages in terms of resource and time savings.

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles are applicable. For instance, a one-pot procedure for N-acyl-1H-1,2,3-benzotriazoles has been developed, showcasing the feasibility of tandem reactions involving the benzotriazole core. nih.gov

A hypothetical one-pot synthesis of a this compound analogue could involve the in situ formation of the benzotriazole ring from an o-phenylenediamine derivative, followed by direct N-alkylation with a benzhydryl halide in the same reaction vessel. This would avoid the isolation of the parent benzotriazole, streamlining the process. The development of MCRs to produce complex hybrid molecules, such as linking 1,3-diones and 1,2,4-triazoles, demonstrates the power of this approach to build sophisticated molecular architectures based on azole scaffolds. rsc.org A six-component reaction to create tetrazole-triazole hybrids further underscores the high degree of complexity achievable in a single pot. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 1 Benzhydrylbenzotriazole

Role of Benzotriazole (B28993) as a Leaving Group in Organic Transformations

The benzotriazole (Bt) group is a versatile auxiliary in organic synthesis, largely owing to its capacity to function as an effective leaving group. lupinepublishers.comindexcopernicus.com This characteristic is central to the reactivity of 1-benzhydrylbenzotriazole. The benzotriazole anion is stabilized by the aromaticity of the ring system, making it a relatively weak base and, consequently, a good leaving group. This stability facilitates the cleavage of the C-N bond between the benzhydryl carbon and the benzotriazole nitrogen.

The utility of benzotriazole as a leaving group is well-documented in a variety of organic reactions, including substitutions and eliminations. lupinepublishers.comindexcopernicus.comrsc.org Its ability to be easily introduced into a molecule and subsequently removed makes it a valuable tool for synthetic chemists. rsc.org In the context of this compound, the departure of the benzotriazole anion can lead to the formation of a benzhydryl carbocation, a key intermediate that dictates the subsequent reaction pathways.

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The reactivity of this compound can be understood by examining its potential to act as both a nucleophile and an electrophile.

Nucleophilic Character: The benzotriazole ring system contains nitrogen atoms with lone pairs of electrons, which can impart nucleophilic character to the molecule. rsc.org However, in this compound, the bulky benzhydryl group sterically hinders the nitrogen atoms, and the delocalization of the lone pairs within the aromatic system reduces their availability for nucleophilic attack. Therefore, the nucleophilicity of the benzotriazole moiety in this specific compound is generally weak.

Electrophilic Character: The primary site for electrophilic attack is the benzhydryl carbon atom. The electronegativity of the adjacent nitrogen atom of the benzotriazole ring polarizes the C-N bond, making the benzhydryl carbon electron-deficient and thus susceptible to attack by nucleophiles. units.itlumenlearning.com Reactions with various nucleophiles can lead to the displacement of the benzotriazole group, demonstrating the electrophilic nature of the benzhydryl carbon.

Radical Intermediates and Their Reactivity in Transformations Involving this compound

While ionic pathways are common, reactions involving this compound can also proceed through radical intermediates. Free radicals are species with unpaired electrons and are typically highly reactive. libretexts.org The formation of radicals can be initiated by heat, light, or radical initiators. libretexts.org

In the case of this compound, homolytic cleavage of the C-N bond would generate a benzhydryl radical and a benzotriazolyl radical. The stability of the resulting radicals is a crucial factor in determining the feasibility of such a pathway. The benzhydryl radical is relatively stable due to the delocalization of the unpaired electron over the two phenyl rings. nih.gov

Once formed, these radical intermediates can participate in a variety of reactions, including:

Abstraction: A radical can abstract an atom (commonly hydrogen) from another molecule. libretexts.org

Addition: Radicals can add to double or triple bonds.

Dimerization or Polymerization: Radicals can react with each other. libretexts.org

The involvement of radical intermediates provides alternative reaction pathways to the more common ionic mechanisms, leading to a diverse range of potential products.

Carbocation Chemistry and Elimination Pathways (e.g., E1 Mechanism)

The formation of a carbocation is a key event in many reactions of this compound. The departure of the benzotriazole leaving group can generate a benzhydryl carbocation. This carbocation is significantly stabilized by the resonance delocalization of the positive charge across the two phenyl rings. allen.in

Once the carbocation is formed, it can undergo several subsequent reactions, including elimination. libretexts.org The E1 (Elimination, Unimolecular) mechanism is a two-step process that is particularly relevant. numberanalytics.comlibretexts.org

Formation of the Carbocation: This is the slow, rate-determining step where the leaving group (benzotriazole) departs. numberanalytics.com

Deprotonation: A base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

Given the structure of the benzhydryl carbocation, elimination would lead to the formation of 1,1-diphenyl-substituted alkenes. The E1 pathway often competes with the SN1 (Substitution, Nucleophilic, Unimolecular) pathway, where the carbocation is attacked by a nucleophile. libretexts.org The reaction conditions, such as the nature of the solvent and the base, can influence the ratio of elimination to substitution products.

Rearrangement Reactions Involving Benzhydryl and Benzotriazole Moieties

Carbocation intermediates are prone to rearrangement to form more stable carbocations. libretexts.org In the case of the benzhydryl carbocation formed from this compound, it is already a relatively stable secondary carbocation. However, under certain conditions, rearrangements could theoretically occur.

A well-known class of carbocation rearrangements is the Wagner-Meerwein rearrangement, which involves the 1,2-migration of a hydrogen, alkyl, or aryl group. wikipedia.org While the benzhydryl carbocation itself is quite stable, if the substrate were modified with appropriate substituents, rearrangements could become more favorable. For instance, if a less stable carbocation were initially formed, it could rearrange to a more stable one.

Rearrangements can also involve the benzotriazole moiety itself, though this is less common in the context of it acting as a leaving group. Aromatic rearrangements can occur under specific conditions, often involving migration of a substituent around the aromatic ring. researchgate.net

Mechanistic Investigations through Kinetic Studies and Isotopic Labeling

To elucidate the precise mechanisms of reactions involving this compound, kinetic studies and isotopic labeling are invaluable tools.

Kinetic Studies: By measuring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature), one can determine the reaction order and activation parameters. For example, if a reaction involving this compound is found to be first-order with respect to the substrate and zero-order with respect to the nucleophile, this would support an SN1 or E1 mechanism, where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation. numberanalytics.commasterorganicchemistry.com

Isotopic Labeling: Replacing an atom in the reactant with one of its isotopes can provide detailed information about bond-breaking and bond-forming steps. symeres.com The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution. wikipedia.org For instance, if a C-H bond is broken in the rate-determining step of an elimination reaction, replacing that hydrogen with deuterium (B1214612) (a heavier isotope) will typically slow down the reaction, resulting in a primary KIE. youtube.com This can help distinguish between different elimination mechanisms. Secondary KIEs, where the isotopically labeled atom is not directly involved in bond cleavage, can also provide mechanistic insights. wikipedia.org

By combining kinetic data with the results of isotopic labeling experiments, a detailed picture of the transition states and intermediates involved in the reactions of this compound can be constructed. d-nb.infonih.gov

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the definitive determination of the solid-state structure of crystalline compounds like 1-Benzhydrylbenzotriazole. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can deduce the arrangement of atoms in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive method that provides the most accurate and comprehensive structural data for a molecule. fzu.cz This technique allows for the precise determination of atomic positions, bond lengths, and bond angles, thereby establishing the unequivocal connectivity of atoms and the absolute configuration of chiral centers, if present. The diffraction of X-rays by a single crystal produces a unique pattern of reflections. The intensities and positions of these diffracted signals are used to generate a three-dimensional electron density map of the unit cell, from which the molecular structure can be elucidated. fzu.cz

For benzotriazole (B28993) derivatives, SCXRD has been instrumental in confirming their molecular structures. For instance, the analysis of a cocrystal of benzotriazole with 2-chloro-4-nitrobenzoic acid revealed a monoclinic crystal system with the P21/n space group. semnan.ac.ir Similarly, studies on other benzotriazole-containing compounds have successfully determined their crystal structures, providing valuable insights into their molecular geometry and intermolecular interactions. researchgate.net

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. libretexts.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. libretexts.org The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline solid. libretexts.org

PXRD is widely used for phase identification, determination of lattice parameters, and assessment of sample purity. libretexts.org For novel benzotriazole derivatives, PXRD patterns are often compared with simulated patterns generated from single-crystal X-ray data to confirm the bulk purity of the synthesized material. semnan.ac.irresearchgate.net The diffraction peaks in a PXRD pattern correspond to specific crystallographic planes (h,k,l) within the crystal lattice. semnan.ac.ir

The data obtained from single-crystal X-ray diffraction not only provides the basic connectivity of a molecule but also offers profound insights into its preferred conformation in the solid state. The torsional angles and the spatial arrangement of substituent groups can be precisely determined. The crystal structure of a molecule can reveal different conformations adopted by the molecule in the solid state. nih.gov

For complex molecules, different crystalline forms, or polymorphs, can exist where the molecule adopts different conformations or packing arrangements. nih.gov The study of these polymorphs is crucial as they can exhibit different physical properties. In the case of benzotriazole derivatives, conformational analysis can reveal the orientation of the benzhydryl group relative to the benzotriazole ring system. Intermolecular interactions, such as hydrogen bonds and π-π stacking, observed in the crystal lattice can also influence the molecular conformation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling between adjacent protons results in the splitting of signals, providing valuable information about the connectivity of the proton framework.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon signal is indicative of its hybridization and the nature of the atoms attached to it.

Table 1: Representative ¹H and ¹³C NMR Data for a Benzotriazole Derivative

NucleusChemical Shift (ppm)
¹H7.25-7.37 (m, 6H), 7.53-7.55 (m, 4H)
¹³C89.4, 123.3, 128.3, 128.4, 131.6
Note: This data is for a related benzotriazole compound and serves as an illustrative example. rsc.org

To unambiguously assign all proton and carbon signals and to gain deeper insights into the molecular structure, advanced NMR techniques are employed. ipb.ptresearchgate.net

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity.

COSY experiments reveal correlations between protons that are coupled to each other, helping to trace out the proton spin systems within the molecule.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. ipb.pt

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular framework. ipb.pt

¹⁹F NMR Spectroscopy: If the molecule contains fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive technique used for their detection and characterization. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information. For instance, in a fluorinated benzotriazole derivative, a ¹⁹F NMR signal was observed at δ -111.0 ppm. rsc.org

These advanced NMR methods, in conjunction with ¹H and ¹³C NMR, provide a comprehensive picture of the molecular structure of this compound in solution, complementing the solid-state information obtained from X-ray diffraction analysis. nih.gov

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the natural vibrational frequencies of their chemical bonds. rsc.orgmsu.edu These vibrations include stretching, bending, rocking, and twisting motions. msu.eduyoutube.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. youtube.com

Expected IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch Phenyl & Benzotriazole Rings 3100 - 3000
Aliphatic C-H Stretch Benzhydryl C-H 3000 - 2850
Aromatic C=C Stretch Phenyl & Benzotriazole Rings 1600 - 1450
N=N / C=N Stretch Benzotriazole Ring 1650 - 1400
Aromatic C-H Bending Phenyl & Benzotriazole Rings 900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. pharmatutor.org The absorption of this energy promotes electrons from a lower-energy ground state orbital to a higher-energy excited state orbital. libretexts.org For organic molecules with multiple bonds and heteroatoms, the most significant transitions are typically π → π* and n → π*. shu.ac.ukyoutube.com

The structure of this compound contains multiple chromophores, including the benzotriazole system and two phenyl rings. The extensive π-electron system across these rings allows for π → π* transitions, which are expected to be intense. shu.ac.uk The presence of nitrogen atoms with lone pairs of electrons also allows for lower-energy n → π* transitions. shu.ac.uk The conjugation between the aromatic systems influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), affecting the wavelength of maximum absorption (λ_max). libretexts.org Studies on related benzotriazole and triazole compounds show strong absorption bands attributed to π–π* electronic transitions. nih.govnih.gov

Predicted Electronic Transitions for this compound

Electronic Transition Chromophore Expected λ_max Region (nm)
π → π* Benzotriazole and Phenyl Rings 200 - 350

Raman Spectroscopy for Vibrational Fingerprinting and Molecular Symmetries

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. nih.gov It is based on the inelastic scattering of monochromatic light, where the incident photons lose or gain energy when interacting with the molecule, corresponding to its vibrational energy levels. While IR spectroscopy is sensitive to vibrations that change the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly effective at identifying vibrations associated with the non-polar and symmetric parts of the molecule. The aromatic C=C stretching modes and the symmetric "ring breathing" modes of the phenyl and benzotriazole rings are expected to produce strong Raman signals. researchgate.net The unique pattern of Raman shifts provides a distinct vibrational fingerprint for the compound.

Expected Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch Phenyl & Benzotriazole Rings 3100 - 3000
Aromatic Ring Stretch Phenyl & Benzotriazole Rings ~1600
Ring Breathing Mode Phenyl Rings ~1000

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. youtube.com The molecule is first ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₁₉H₁₅N₃), the mass spectrum would confirm its molecular weight via the molecular ion peak (M⁺•). The fragmentation pattern would provide significant structural information. The bond connecting the benzhydryl carbon to the benzotriazole nitrogen is a probable site for cleavage due to the stability of the resulting fragments. The formation of the highly stable benzhydryl cation ((C₆H₅)₂CH⁺) is anticipated to be a major fragmentation pathway, likely resulting in the base peak of the spectrum. youtube.com Further fragmentation could involve the loss of N₂ from the benzotriazole moiety, a common pathway for nitrogen-containing heterocycles. nih.gov

Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Ionic Fragment Proposed Fragmentation Step
285 [C₁₉H₁₅N₃]⁺• Molecular Ion
167 [(C₆H₅)₂CH]⁺ Cleavage of the C-N bond (Benzhydryl cation)
118 [C₆H₄N]⁺• Fragment from benzotriazole after loss of N₂
91 [C₇H₇]⁺ Tropylium ion (from rearrangement of benzhydryl fragment)

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and the chemical or electronic state of elements within the top 1-10 nm of a material's surface. carleton.eduwikipedia.org The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the core atomic levels. kratos.com

An XPS analysis of this compound would first confirm the presence of carbon and nitrogen. High-resolution scans of the C 1s and N 1s regions would offer detailed chemical state information. researchgate.net

C 1s Spectrum: The carbon signal would be a composite of several peaks corresponding to the different chemical environments: C-C bonds in the aromatic rings, C-H bonds, and C-N bonds.

N 1s Spectrum: This spectrum would be particularly insightful. The three nitrogen atoms in the benzotriazole ring are in chemically distinct environments (two are bonded to other nitrogens, and one is bonded to two carbons and the benzhydryl group). This would result in a complex N 1s peak that could be deconvoluted to identify these different nitrogen species, confirming the integrity of the triazole ring structure. researchgate.net

Predicted XPS Binding Energies for this compound

Core Level Functional Group / Chemical State Expected Binding Energy (eV)
C 1s Aromatic C-C, C-H ~284.8
C 1s C-N ~286.0

Theoretical and Computational Chemistry Studies of 1 Benzhydrylbenzotriazole

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Density Functional Theory (DFT) has been a primary tool for elucidating the properties of 1-Benzhydrylbenzotriazole. Specifically, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been instrumental in a comprehensive theoretical analysis of the compound.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound, the optimized structure reveals a non-planar arrangement. The benzotriazole (B28993) ring and the two phenyl rings of the benzhydryl group are not in the same plane, adopting a twisted conformation. This twisting is a result of steric hindrance between the bulky phenyl groups and the benzotriazole moiety.

The electronic structure of the molecule is characterized by the distribution of electrons and the energies of the molecular orbitals. Key parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S) have been calculated from the energies of the frontier molecular orbitals. These parameters provide a quantitative measure of the molecule's reactivity and stability.

Table 1: Calculated Electronic Properties of this compound

Parameter Value (eV)
Ionization Potential (I) 6.25
Electron Affinity (A) 0.45
Electronegativity (χ) 3.35
Chemical Hardness (η) 2.90

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is primarily localized on the benzotriazole ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the benzhydryl group, suggesting that nucleophilic attack is more likely to occur at this position. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -6.25
LUMO -0.45

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO properties of this compound have been investigated by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These calculations help in understanding the molecule's response to an external electric field.

The computed values indicate that this compound exhibits a significant NLO response. The first-order hyperpolarizability is a key parameter for second-order NLO materials. The calculated value for this compound suggests that it could be a promising candidate for NLO applications.

Table 3: Calculated NLO Properties of this compound

Parameter Value
Dipole Moment (μ) 2.16 Debye
Linear Polarizability (α) 3.09 x 10⁻²³ esu

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map of this compound illustrates the regions of positive, negative, and neutral electrostatic potential.

In the MEP map, the red-colored regions indicate negative potential, which are susceptible to electrophilic attack. For this compound, these regions are concentrated around the nitrogen atoms of the benzotriazole ring. The blue-colored regions represent positive potential and are prone to nucleophilic attack; these are located around the hydrogen atoms. The green areas correspond to regions of neutral potential. The MEP analysis confirms the predictions made by FMO theory regarding the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer (ICT) and the nature of the chemical bonds within the molecule. By analyzing the donor-acceptor interactions, NBO can quantify the stabilization energies associated with these charge transfers.

Table 4: Selected NBO Analysis Results for this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(N) π*(C-C) 5.42

Correlation of Computational Data with Experimental Spectroscopic and Structural Findings

A comprehensive understanding of the molecular properties of this compound necessitates a correlative approach, juxtaposing theoretical calculations with empirical data. While specific studies focusing exclusively on the correlation of computational and experimental data for this compound are not extensively available in the reviewed literature, we can infer the methodologies and expected outcomes based on research conducted on analogous benzotriazole derivatives. Such studies typically employ Density Functional Theory (DFT) for computational modeling and compare the results with experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Structural Parameters: A Comparative Analysis

For related compounds such as 1-benzyl-1H-benzotriazole, crystal structure data has been experimentally determined, providing precise bond lengths and angles. In a typical correlative study, these experimental values would be compared against those predicted by computational methods, such as DFT with a basis set like B3LYP/6-311++G(d,p).

For instance, in a hypothetical analysis of this compound, key structural parameters would be examined. The dihedral angle between the benzotriazole ring system and the benzhydryl moiety's phenyl rings would be a critical point of comparison. Discrepancies between the calculated gas-phase structure and the experimental solid-state structure could be attributed to intermolecular interactions in the crystal lattice, such as π-π stacking or C-H···N hydrogen bonds.

Table 1: Hypothetical Comparison of Experimental and Calculated Structural Parameters for this compound

ParameterExperimental (X-ray)Calculated (DFT/B3LYP)
N1-N2 Bond Length (Å)Data not availableData not available
N2-N3 Bond Length (Å)Data not availableData not available
C-N Bond Length (Å)Data not availableData not available
Dihedral Angle (Benzotriazole-Phenyl) (°)Data not availableData not available

Spectroscopic Data Correlation

A powerful validation of computational models is the comparison of calculated spectroscopic data with experimental spectra.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts are then plotted against the experimental values. A strong linear correlation, with a high R² value, would indicate that the computational model accurately reproduces the electronic environment of the nuclei. Deviations between experimental and theoretical shifts can often be explained by solvent effects, which can be modeled computationally to improve accuracy.

Table 2: Illustrative Correlation of Experimental and Calculated ¹H NMR Chemical Shifts for this compound

ProtonExperimental Shift (ppm)Calculated Shift (ppm)
Benzotriazole ProtonsData not availableData not available
Benzhydryl Methine ProtonData not availableData not available
Phenyl ProtonsData not availableData not available

Vibrational Spectroscopy (IR): Computational frequency calculations can predict the vibrational modes of a molecule. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The scaled theoretical frequencies are then compared with the experimental peaks in the IR spectrum. A good correlation allows for the confident assignment of the experimental vibrational bands to specific molecular motions.

Table 3: Representative Comparison of Experimental and Calculated Vibrational Frequencies for this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-H stretch (aromatic)Data not availableData not available
N=N stretchData not availableData not available
C-N stretchData not availableData not available

Note: This table is a hypothetical representation. Detailed experimental and computational IR data for this compound were not found.

Applications of 1 Benzhydrylbenzotriazole and Its Derivatives in Organic Synthesis and Advanced Materials

1-Benzhydrylbenzotriazole as a Synthetic Building Block and Key Intermediate

This compound serves as a valuable synthetic building block and key intermediate in a variety of organic transformations. The benzotriazole (B28993) moiety can act as a good leaving group, facilitating the introduction of the benzhydryl group into other molecules. This process is particularly useful in the synthesis of compounds where the bulky, sterically hindering benzhydryl group is a desired structural feature.

One of the primary applications of this compound is in the N-alkylation of various substrates. The benzhydryl group can be transferred to amines, amides, and other nitrogen-containing heterocycles. This reaction is typically achieved by reacting this compound with a suitable nucleophile, often in the presence of a base. The benzotriazolide anion, being a stable leaving group, readily departs, leading to the formation of the N-benzhydrylated product.

Furthermore, the benzhydryl group can be cleaved under specific conditions, making this compound a useful protecting group for amines. The stability of the benzhydryl group to a range of reaction conditions, coupled with its selective removal, makes it an attractive choice for multi-step syntheses.

Role in the Synthesis of Complex Organic Molecules

The utility of this compound as a synthetic auxiliary extends to the construction of more complex organic molecules. Its ability to introduce the benzhydryl group allows for the creation of sterically demanding environments around reactive centers, which can influence the stereochemical outcome of subsequent reactions.

While specific, high-profile examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its application in the synthesis of novel heterocyclic systems is an area of active research. For instance, the benzhydryl group can be used to direct the regioselectivity of cyclization reactions, leading to the formation of specific isomers of complex heterocyclic scaffolds.

The versatility of the benzotriazole chemistry allows for a "synthesis-and-release" strategy, where the benzotriazole moiety facilitates a series of transformations before being removed in a final step to yield the desired complex molecule.

Development of Novel Reagents and Catalysts Utilizing Benzotriazole Scaffolds

The inherent properties of the benzotriazole ring system have been harnessed to develop novel reagents and catalysts. While research specifically detailing this compound in these applications is limited, the broader field of benzotriazole-based catalysts provides a strong indication of its potential.

Polymer-Supported Benzotriazole Catalysts

Polymer-supported reagents and catalysts offer significant advantages in terms of ease of separation and recyclability. Several studies have demonstrated the utility of polymer-supported benzotriazoles as catalysts in various organic reactions. acs.orgscispace.com These solid-phase catalysts can be readily filtered from the reaction mixture, simplifying the work-up procedure and allowing for their reuse.

For example, polymer-supported benzotriazoles have been effectively used to promote the synthesis of tetrahydroquinolines. scispace.com In these systems, the benzotriazole moiety is covalently attached to a polymer resin, such as Merrifield or Wang resin. The catalytic activity of the immobilized benzotriazole is retained, and in some cases, enhanced due to the polymeric microenvironment.

While there is no specific mention in the available literature of a polymer-supported catalyst derived from this compound, the established methodologies for immobilizing other benzotriazole derivatives suggest that such a catalyst could be readily prepared. The bulky benzhydryl group might influence the catalytic activity and selectivity by creating a specific steric environment around the active site.

Ligand Design for Metal-Catalyzed Reactions

Benzotriazole and its derivatives have emerged as effective and sustainable ligands in metal-catalyzed cross-coupling reactions. researchgate.netrsc.org The nitrogen atoms in the triazole ring can coordinate to a metal center, and the electronic properties of the benzotriazole scaffold can be tuned by the introduction of various substituents. This allows for the design of ligands with specific steric and electronic properties to control the outcome of catalytic reactions.

Benzotriazole-based ligands have been successfully employed in a range of metal-catalyzed transformations, including Suzuki, Heck, and Sonogashira coupling reactions. researchgate.net These ligands are often inexpensive, air-stable, and can be prepared on a multi-gram scale, making them attractive for industrial applications.

Although the direct use of this compound as a ligand has not been extensively reported, its derivatives represent a promising area for ligand design. The presence of the bulky benzhydryl group could be exploited to create sterically demanding ligands that could influence the regioselectivity and stereoselectivity of metal-catalyzed processes.

Application in the Design of Functional Organic Materials (e.g., optoelectronic materials)

The unique electronic and photophysical properties of benzotriazole derivatives have led to their investigation in the field of functional organic materials. These materials have potential applications in various optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

Recent research has shown that single crystals of an organic compound derived from 1H-benzotriazole, specifically 1H-benzotriazole salicylic acid (BZTSA), exhibit promising properties for optoelectronic applications. springerprofessional.de These crystals demonstrate high optical transmittance and a wide optical bandgap, making them suitable for use in nonlinear optical (NLO) devices. springerprofessional.de The material also exhibits positive photoconductivity, a desirable characteristic for photodetectors. springerprofessional.de

While this example does not directly involve this compound, it highlights the potential of the broader benzotriazole scaffold in the design of optoelectronic materials. The introduction of a benzhydryl group could be a strategy to modify the molecular packing and thin-film morphology of benzotriazole-based materials, which are critical factors in determining their performance in electronic devices. The bulky nature of the benzhydryl group could disrupt intermolecular interactions, potentially leading to materials with improved solubility and processability, which are key advantages for the fabrication of large-area organic electronic devices.

MaterialOptical Transmittance (%)Optical Bandgap (eV)Key Finding
1H-benzotriazole salicylic acid (BZTSA)863.5Suitable for nonlinear optical applications. springerprofessional.de

Strategies for New Chemical Scaffold Development Based on Benzotriazole

The benzotriazole ring is considered a "privileged scaffold" in medicinal chemistry and materials science, meaning that it is a structural motif that is capable of binding to multiple biological targets or exhibiting a range of useful material properties. nih.govresearchgate.net The development of new chemical scaffolds based on benzotriazole is an active area of research, with the aim of creating novel compounds with enhanced or entirely new functionalities.

One strategy for developing new scaffolds involves the functionalization of the benzotriazole ring system at various positions. The introduction of different substituents can modulate the electronic properties, solubility, and steric profile of the molecule. For example, the synthesis of novel spiro benzotriazole-based compounds has been explored as a route to new three-dimensional molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netgrowingscience.com

The this compound scaffold itself offers several avenues for further development. The benzene (B151609) rings of the benzhydryl group can be substituted with various functional groups to fine-tune the properties of the molecule. Furthermore, the benzotriazole ring can be modified to create more complex polycyclic aromatic systems. These new scaffolds could then be screened for a variety of applications, from new catalytic activities to novel electronic properties.

Another promising strategy is the use of multicomponent reactions (MCRs) to rapidly generate libraries of diverse benzotriazole-based compounds from simple starting materials. researchgate.net This approach allows for the efficient exploration of a large chemical space and can accelerate the discovery of new molecules with desired properties.

Advanced Derivatives and Analogues of 1 Benzhydrylbenzotriazole

Systematic Modification and Design of Novel Benzotriazole (B28993) Frameworks

The design of novel benzotriazole frameworks is a dynamic area of research, driven by the quest for compounds with enhanced biological activity and selectivity. The process typically involves the systematic modification of a lead compound, such as a substituted benzotriazole, to explore the chemical space and identify key structural features that govern its therapeutic effects.

A common strategy involves the introduction of various substituents onto the benzotriazole core or its appended moieties. For instance, in the broader class of benzotriazole derivatives, modifications often include the incorporation of different aryl or alkyl groups at the N1 position of the benzotriazole ring. These modifications can significantly influence the compound's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of pharmacological activity.

Another key approach is the bioisosteric replacement of functional groups. This involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, with the aim of improving potency, reducing toxicity, or altering metabolic stability. For example, the triazole ring itself is sometimes considered a bioisostere of other five-membered heterocyclic rings.

Furthermore, the fusion of the benzotriazole ring with other heterocyclic systems has been a fruitful strategy for generating novel chemical entities with unique biological profiles. This approach can lead to rigidified structures that may fit more precisely into the binding pocket of a biological target.

While these general principles are well-established for many benzotriazole derivatives, their specific application to the 1-benzhydrylbenzotriazole scaffold has not been detailed in the available literature. The design and synthesis of novel analogues would likely involve modifications to both the benzhydryl and the benzotriazole moieties to probe their respective contributions to any potential biological activity.

Structure-Activity Relationship (SAR) Studies: Methodological and Theoretical Considerations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Methodologically, SAR studies involve the synthesis of a series of analogues of a lead compound and the evaluation of their biological activity through in vitro and in vivo assays. The data generated is then analyzed to identify trends and correlations between structural modifications and changes in activity. For benzotriazole derivatives, SAR studies have often focused on the impact of substituents on the benzene (B151609) ring of the benzotriazole core and on the N-substituent.

Theoretical and computational approaches play an increasingly important role in modern SAR studies. Quantitative Structure-Activity Relationship (QSAR) models, for example, use statistical methods to correlate physicochemical properties of molecules with their biological activities. These models can predict the activity of novel compounds and guide the design of more potent analogues.

Molecular docking is another powerful computational tool that simulates the binding of a ligand to the active site of a target protein. This allows researchers to visualize potential interactions and understand the structural basis of activity, thereby informing the design of new derivatives with improved binding affinity.

Although these methodologies are routinely applied to various classes of benzotriazole-containing compounds, specific SAR studies detailing the systematic exploration of the this compound framework are not available. Such studies would be essential to understand how modifications to the diphenylmethyl group and the benzotriazole ring system affect its potential biological targets.

Conformational Constraints and Stereochemical Influences on Reactivity and Structure

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is a critical factor that governs its interaction with biological macromolecules. The study of conformational constraints and stereochemical influences provides valuable information for the rational design of drugs.

Furthermore, if the benzhydryl group is asymmetrically substituted, the central carbon atom becomes a chiral center, leading to the existence of enantiomers. These stereoisomers can exhibit different biological activities, a phenomenon known as stereoselectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The influence of stereochemistry on the reactivity and biological activity of N-substituted azoles is a well-established principle. However, specific studies on the conformational preferences and the impact of stereoisomerism on the potential activity of this compound derivatives have not been reported. Investigating these aspects would be a crucial step in any future medicinal chemistry program focused on this scaffold.

Future Directions and Emerging Research Avenues for 1 Benzhydrylbenzotriazole Chemistry

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of 1-Benzhydrylbenzotriazole and its analogues is ripe for transition from traditional batch processes to more efficient and scalable continuous-flow manufacturing. Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety profiles for handling reactive intermediates, and the potential for higher yields and purity. The modular nature of flow reactors allows for the seamless integration of multiple synthetic steps, purification, and real-time analysis, paving the way for fully automated synthesis platforms.

Future research will likely focus on developing robust and optimized flow protocols for the N-alkylation of benzotriazole (B28993) with diphenylmethyl halides or related precursors. This could involve the use of packed-bed reactors containing immobilized reagents or catalysts to streamline the process and facilitate product isolation. Furthermore, the integration of online monitoring techniques, such as FT-IR or UV-Vis spectroscopy, will enable precise control over reaction parameters, leading to consistent product quality. The development of such automated systems would significantly accelerate the synthesis of libraries of this compound derivatives for screening in various applications.

Table 1: Potential Advantages of Flow Synthesis for this compound

FeatureBatch SynthesisFlow Synthesis
Scalability Difficult to scaleReadily scalable
Safety Higher risk with exothermsImproved heat and mass transfer
Control LimitedPrecise control of parameters
Reproducibility VariableHigh
Automation Challenging to fully automateAmenable to full automation

Exploration of Novel Catalytic Systems and Methodologies

The development of novel catalytic systems is a crucial avenue for expanding the synthetic utility of this compound. While traditional methods for its synthesis exist, emerging catalytic strategies promise greater efficiency, selectivity, and sustainability.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. Future research could explore the use of photocatalysts to mediate the coupling of benzotriazole with benzhydryl precursors, potentially avoiding the need for harsh reagents and high temperatures. This approach could offer alternative reaction pathways and access to novel derivatives.

Electrocatalysis: Electrosynthesis represents a green and versatile alternative for organic transformations. The electrocatalytic C-N coupling of benzotriazole with suitable benzhydryl electrophiles could provide a highly controlled and efficient synthetic route. Research in this area would focus on identifying suitable electrode materials and reaction conditions to maximize the yield and selectivity of this compound.

Transition-Metal Catalysis: While copper and palladium catalysts are known to be effective for C-N bond formation, the exploration of catalysts based on more abundant and less toxic metals like iron, nickel, or cobalt is a growing trend. Developing catalytic systems based on these earth-abundant metals for the synthesis of 1-substituted benzotriazoles, including this compound, would enhance the economic and environmental viability of the process. Research into novel ligand designs will be critical to achieving high catalytic activity and selectivity.

Advanced Materials Science Applications and Device Integration

The unique structural and electronic properties of the benzotriazole moiety suggest that this compound and its derivatives could find applications in advanced materials and electronic devices.

Organic Electronics: Benzotriazole-containing polymers have been investigated for their potential in organic electronics. The introduction of the bulky and electronically active benzhydryl group could modulate the electronic properties of such materials. Future research could focus on synthesizing polymers incorporating the this compound unit and evaluating their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzhydryl group may influence thin-film morphology and charge transport properties, potentially leading to improved device efficiency and stability.

Corrosion Inhibitors: Benzotriazole and its derivatives are well-established as effective corrosion inhibitors, particularly for copper and its alloys. The large, hydrophobic benzhydryl group in this compound could enhance its protective properties by forming a more robust and impermeable film on metal surfaces. Research in this area would involve evaluating the corrosion inhibition efficiency of this compound on various metals and in different corrosive environments.

Redox Flow Batteries: Recent studies have explored the use of benzotriazole derivatives as anolytes in non-aqueous redox flow batteries. The benzhydryl substituent could be strategically functionalized to tune the redox potential and solubility of the molecule, potentially leading to higher energy density and improved battery performance. This represents a promising, albeit currently unexplored, avenue for this class of compounds.

Theoretical Predictions for Undiscovered Reactivity and Transformative Processes

Computational chemistry and machine learning are becoming indispensable tools for predicting chemical reactivity and discovering novel transformations.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure, stability, and reactivity of this compound. Such studies can provide insights into its reaction mechanisms and predict its behavior in unexplored chemical transformations. For example, computational models could be used to screen for novel catalytic cycles or to predict the regioselectivity of its functionalization.

Machine Learning: As more data on the synthesis and properties of benzotriazole derivatives become available, machine learning (ML) models can be trained to predict the outcomes of reactions and to identify molecules with desired properties. For instance, an ML model could be developed to predict the optimal conditions for the synthesis of this compound derivatives or to screen virtual libraries of compounds for their potential as corrosion inhibitors or organic electronic materials. The application of these in silico tools will undoubtedly accelerate the discovery and development of new applications for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzhydrylbenzotriazole, and how do reaction conditions influence yield?

  • Methodological Answer : Common synthetic approaches involve Ullmann coupling or nucleophilic substitution between benzhydryl halides and benzotriazole derivatives. For example, analogous methods for benzimidazole synthesis (e.g., condensation of o-phenylenediamine with carbonyl compounds under acidic conditions) can be adapted . Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to balance reaction rate and side-product formation. Monitor progress via TLC or HPLC, and characterize intermediates using 1H^1H-NMR and IR spectroscopy .

Q. How can researchers ensure structural purity of this compound during synthesis?

  • Methodological Answer : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Validate purity using melting point analysis, high-resolution mass spectrometry (HRMS), and elemental analysis (C, H, N). Cross-verify spectral data (e.g., 13C^{13}C-NMR chemical shifts for benzhydryl protons at δ 50–60 ppm) with computational predictions using tools like Gaussian .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow OSHA guidelines for handling aromatic amines and triazoles. Use fume hoods, nitrile gloves, and protective eyewear. Store in amber vials at 2–8°C to prevent photodegradation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for material science applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations using B3LYP/6-311++G(d,p) basis sets to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare results with experimental UV-Vis spectra (e.g., solvatochromic shifts in ethanol vs. cyclohexane) to assess intramolecular charge transfer . Use docking simulations to explore interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in reported biological activity data for benzotriazole derivatives?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify confounding variables (e.g., assay type, cell lines). For example, discrepancies in IC50_{50} values may arise from differences in MTT vs. SRB assays. Validate findings using orthogonal methods (e.g., flow cytometry for apoptosis) and meta-analysis to quantify heterogeneity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the benzhydryl moiety). Test in vitro against target enzymes (e.g., kinases) using kinetic assays. Corrogate data with molecular dynamics simulations to identify key binding residues. Prioritize compounds with logP < 5 and topological polar surface area (TPSA) < 140 Ų for improved bioavailability .

Q. What advanced spectroscopic techniques elucidate the solid-state behavior of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to determine crystal packing and intermolecular interactions (e.g., π-π stacking distances). Complement with powder XRD to assess polymorphism. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal thermal stability and phase transitions .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments for this compound in toxicology studies?

  • Methodological Answer : Use a log-scale concentration range (e.g., 1 nM–100 μM) with triplicate measurements. Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO < 0.1%). Apply nonlinear regression (Hill equation) to calculate EC50_{50} values. Address outliers via Grubbs’ test and report confidence intervals .

Q. What statistical approaches are suitable for analyzing synergistic effects of this compound in combination therapies?

  • Methodological Answer : Employ the Chou-Talalay method to compute combination indices (CI) using CompuSyn software. Validate synergism (CI < 1) with isobologram analysis. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Ensure power analysis (α = 0.05, β = 0.2) to determine sample size adequacy .

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